DAPI (dihydrochloride)

Flow Cytometry Cell Cycle Analysis DNA Content

Researchers face trade-offs between nuclear stain photostability and DNA quantitation precision. DAPI dihydrochloride resolves both. - **Flow Cytometry**: Lower G0/G1 peak CVs than Hoechst 33342; r=0.99 concordance in aneuploid tumor analysis for precise DNA index measurements. - **Fixed-Cell Imaging**: Retains 93% fluorescence after 60s illumination - ideal for z-stacks and high-content screening. - **Deep-Tissue Compatible**: Three-photon excitation >885 nm enables intravital and thick-section imaging.

Molecular Formula C16H19Cl2N5O
Molecular Weight 368.3 g/mol
Cat. No. B14793594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPI (dihydrochloride)
Molecular FormulaC16H19Cl2N5O
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl
InChIInChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2
InChIKeyUJLVGXGUAMGVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAPI Dihydrochloride: Minor-Groove DNA Stain for Fixed-Cell and Flow Cytometry Applications


DAPI (4′,6-diamidino-2-phenylindole dihydrochloride) is a cell-permeable, blue-fluorescent DNA minor-groove binder with preferential affinity for adenine-thymine (A-T) rich sequences. When bound to double-stranded DNA, its excitation maximum shifts from approximately 340 nm to 358-360 nm, and its emission maximum shifts from approximately 488 nm to 461 nm, resulting in an approximately 20-fold fluorescence enhancement . Widely utilized in fluorescence microscopy, flow cytometry, and chromosome staining, DAPI serves as a robust nuclear counterstain in fixed cells and tissues, offering compatibility with green and red fluorophores in multiplexed assays [1].

Why DAPI Cannot Be Casually Substituted with Other Blue-Emitting DNA Stains


Although Hoechst dyes (e.g., Hoechst 33258 and Hoechst 33342) exhibit similar spectral profiles and AT-rich minor-groove binding mechanisms, critical differences in membrane permeability, cytotoxicity, photostability, and sequence-binding footprinting dictate distinct experimental applicability [1][2]. DAPI's semi-permeable nature and higher toxicity make it unsuitable for live-cell longitudinal imaging but ideal for fixed-cell and high-resolution flow cytometry assays requiring superior photostability and reproducible DNA content measurements [3]. The quantitative evidence detailed below establishes DAPI's non-substitutable role in specific research workflows.

Quantitative Differential Evidence: DAPI vs. Hoechst 33342 and Hoechst 33258


Enhanced Flow Cytometric Resolution: Lower Coefficient of Variation (CV) for G0/G1 Peaks

In direct comparative flow cytometry studies on human leukemic bone marrow cells and CHO cells, DAPI staining consistently yielded DNA histograms with lower coefficients of variation (CV) for the G0/G1 peak compared to Hoechst 33342 (H33342) under optimized conditions. DAPI's superior resolution was confirmed across four additional mammalian cell lines and five patient bone marrow samples [1]. Optimal staining conditions for DAPI were 30 minutes exposure to 10 µg/mL at 23°C, whereas H33342 required 37°C [1].

Flow Cytometry Cell Cycle Analysis DNA Content

Superior Photostability Under Continuous Illumination

Quantitative photobleaching experiments using an antifade mounting medium (Fluoro-KEEPER) demonstrated that DAPI retains 93% of its initial fluorescence intensity after 60 seconds of continuous illumination, compared to Hoechst 33342 retaining 90% and Propidium Iodide retaining only 67% under identical control conditions (85% glycerol-PBS) [1]. This enhanced photostability is further supported by multiple independent sources noting that while DAPI is less bright than Hoechst dyes, it exhibits greater photostability, making it preferable for imaging protocols requiring extended exposure times [2].

Fluorescence Microscopy Photobleaching Imaging

Reduced Cytotoxicity in Human Leukemic Cells Relative to Hoechst 33342

Contrary to the widely held assumption that DAPI is more toxic than Hoechst dyes, a direct comparative study on human leukemic bone marrow cells using colony-forming assays revealed that Hoechst 33342 (H33342) was more toxic than DAPI in terms of colony-forming capability. Notably, more than 50% of leukemic colony-forming cells survived after DAPI staining, whereas H33342 exposure resulted in lower survival rates [1][2]. Additionally, in Chinese hamster ovary (CHO) cells, H33342 was also found to be more toxic than DAPI under optimal staining conditions (10 µg/mL, 30 minutes) [1]. This finding is cell-type specific and contrasts with the general perception that Hoechst 33342 is less toxic across all systems.

Cytotoxicity Clonogenicity Viable Cell Sorting

Distinct Sequence-Binding Footprint: AT-Only Protection vs. Flanking GC Protection

Comparative DNA footprinting studies using DNase I and micrococcal nuclease revealed a critical difference in sequence selectivity: DAPI protected only the AT base pairs within its binding sites, whereas Hoechst 33258 protected both the core AT base pairs and the flanking G and C residues [1][2]. This differential footprint indicates that DAPI's binding mode is more strictly confined to AT-rich regions, while Hoechst 33258 can accommodate guanosine residues at the ends of binding sites and more readily interacts with mixed sequences [1]. Additionally, in nucleosome assembly assays, DAPI was more effective than distamycin and Hoechst 33258 at inhibiting nucleosome formation onto synthetic and natural sequences with multiple closely spaced oligo-AT sites [3].

DNA Binding Specificity Footprinting Chromatin

Multiphoton Excitation Compatibility: Three-Photon Excitation at 885 nm

Time-resolved fluorescence spectroscopy using femtosecond Ti:sapphire laser excitation revealed a unique property of DAPI-DNA complexes: DAPI undergoes a transition from two-photon excitation at 830 nm to three-photon excitation at 885 nm, whereas Hoechst 33342-DNA displayed only two-photon excitation across the entire 830-885 nm range [1]. This differential multiphoton excitation behavior enables DAPI to be imaged with three-photon microscopy at longer wavelengths (e.g., 970 nm), which provides deeper tissue penetration and reduced photodamage in live specimens [1][2].

Multiphoton Microscopy Deep Tissue Imaging Fluorescence Lifetime

Optimal Scientific and Industrial Applications for DAPI Dihydrochloride Based on Quantitative Evidence


High-Resolution Flow Cytometry for DNA Content and Aneuploidy Analysis

DAPI is the preferred DNA fluorochrome for flow cytometric DNA ploidy and cell cycle analysis requiring superior peak resolution. In a comparative study of 34 aneuploid breast tumors, DAPI and Hoechst 33342 exhibited the highest concordance (r = 0.99) among four DNA dyes tested [1]. DAPI's ability to produce lower CVs for G0/G1 peaks compared to Hoechst 33342 translates to more precise DNA index measurements and improved discrimination of near-diploid aneuploid populations [2]. This makes DAPI particularly valuable for clinical cytometry, cancer research, and genome size determination in plants and animals.

Fixed-Cell Fluorescence Microscopy Requiring Extended Imaging or Z-Stack Acquisition

For fixed-cell and tissue imaging protocols that involve prolonged illumination, z-stack confocal imaging, or time-lapse acquisition, DAPI's superior photostability (retaining 93% fluorescence after 60 seconds compared to 90% for Hoechst 33342 under identical conditions) minimizes signal decay during image acquisition . This property is critical for quantitative fluorescence microscopy, high-content screening, and super-resolution techniques where consistent nuclear counterstain intensity is required across large fields of view or multiple focal planes.

Supravital Staining and Viable Cell Sorting of Human Leukemic Cells

Contrary to general assumptions about DAPI toxicity, direct clonogenicity assays demonstrate that DAPI preserves greater than 50% colony-forming capability in human leukemic marrow cells, while Hoechst 33342 exhibits higher toxicity in this specific cell type [2]. This cell-type specific tolerance supports the use of DAPI for supravital DNA staining and fluorescence-activated cell sorting (FACS) in leukemia research, where maintaining viable sorted populations for downstream functional assays (e.g., colony formation, transplantation studies) is essential.

Multiphoton Deep-Tissue and Intravital Imaging

DAPI's unique ability to undergo three-photon excitation at wavelengths above 885 nm enables deep-tissue nuclear imaging with reduced scattering and phototoxicity [3]. This property distinguishes DAPI from Hoechst 33342, which exhibits only two-photon excitation across the 830-885 nm range, and makes DAPI suitable for intravital microscopy, thick tissue sections, and whole-organ imaging applications where longer excitation wavelengths are required for optimal penetration.

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